ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
CAS No.: 637321-29-0
VCID: VC4787467
Molecular Formula: C19H23N7O3S3
Molecular Weight: 493.62
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound featuring multiple heterocyclic rings, including thiazole, triazole, and pyrimidine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of thioether and amide functionalities. Structural CharacteristicsThe compound's structure is characterized by the presence of an ethyl ester group, which enhances its solubility in organic solvents and biological systems. The incorporation of sulfur atoms in the form of thioether linkages contributes to its chemical reactivity and potential pharmacological properties.
SynthesisThe synthesis of ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. These reactions require careful temperature control and purification steps such as recrystallization or chromatography to achieve high purity and yield. Potential ApplicationsCompounds with similar structural motifs have been shown to possess antibacterial or antifungal properties due to the presence of thioether and amide functionalities. The unique combination of heterocyclic rings in this compound suggests potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. Future Research DirectionsFuture studies could focus on modifying the pyrimidine or thiazole structures to enhance selectivity and potency against specific biological targets. Additionally, in-depth pharmacokinetic and pharmacodynamic studies are necessary to fully explore the compound's potential applications in medicine. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 637321-29-0 | ||||||||||||
Product Name | ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | ||||||||||||
Molecular Formula | C19H23N7O3S3 | ||||||||||||
Molecular Weight | 493.62 | ||||||||||||
IUPAC Name | ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C19H23N7O3S3/c1-6-29-16(28)15-12(4)22-18(32-15)23-14(27)9-31-19-25-24-13(26(19)5)8-30-17-20-10(2)7-11(3)21-17/h7H,6,8-9H2,1-5H3,(H,22,23,27) | ||||||||||||
Standard InChIKey | NIVFGXGXHBLWDJ-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C)C | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 1589660 | ||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume